N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a structurally complex acetamide derivative featuring:
- An N-[(4-chlorophenyl)methyl] group linked to the acetamide backbone.
- A 1H-imidazole core substituted at position 2 with a [(4-methylphenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl moiety.
This compound combines electron-withdrawing (chlorophenyl) and electron-donating (hydroxymethyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-2-4-17(5-3-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-6-8-18(22)9-7-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWXDCOTAEGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chlorophenyl group, which may enhance lipophilicity and biological activity.
- A hydroxymethyl imidazole moiety, potentially contributing to its interaction with biological targets.
- A methylphenyl sulfanyl group, which may influence its enzyme inhibition capabilities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing imidazole and phenyl groups have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Compounds similar to this compound have exhibited strong inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
- Urease : Associated with various gastrointestinal disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The presence of the imidazole ring enhances binding to target enzymes and receptors, affecting their activity.
- Hydrophobic Interactions : The chlorophenyl and methylphenyl groups likely contribute to hydrophobic interactions that stabilize the compound's binding to biological targets.
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial efficacy, particularly against Gram-positive bacteria .
| Compound | Activity Against S. typhi | Activity Against B. subtilis |
|---|---|---|
| 1 | Moderate | Strong |
| 2 | Strong | Moderate |
| 3 | Weak | Weak |
Study 2: Enzyme Inhibition
Research focused on the inhibition of AChE revealed that compounds with similar structures exhibited IC50 values ranging from 17.43 μM to 27.53 μM, indicating potent inhibitory effects .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 7k | 17.43 | AChE |
| 7o | 19.35 | AChE |
| 7m | 23.59 | Urease |
Toxicity Profile
The cytotoxicity of this compound was evaluated using the MTT assay. Results showed that at concentrations near their IC50 values, these compounds maintained cellular viability close to 100%, suggesting low toxicity .
Comparison with Similar Compounds
Key Structural Variations in Analogues
The following table highlights structural differences between the target compound and analogues identified in the literature:
Substituent Effects on Bioactivity
- Hydroxymethyl vs. Nitro/Phenyl Groups: The target compound’s 5-hydroxymethyl group contrasts with 5-nitroimidazole derivatives (e.g., in ), which are known for antiparasitic activity but higher mutagenicity . Hydroxymethyl may reduce toxicity while retaining hydrogen-bonding capacity.
- Sulfanyl vs. Sulfinyl/Sulfonyl Groups : The [(4-methylphenyl)methyl]sulfanyl group in the target compound differs from sulfinyl (e.g., ) or sulfonyl () analogues. Sulfoxides (sulfinyl) exhibit chiral properties and enhanced target selectivity , while sulfonyl groups improve metabolic stability .
- Chlorophenyl vs.
Research Findings and Implications
Antimicrobial Potential
The hydroxymethyl group could mitigate resistance mechanisms associated with nitroimidazoles .
Kinase Inhibition
The sulfinyl-containing analogue in demonstrates potent p38 MAP kinase inhibition, highlighting the importance of chirality in therapeutic efficacy. The target compound’s sulfanyl group may offer a less selective but synthetically accessible alternative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
